The Biochemical Role of Dansyl-L-Tyrosyl-L-Valyl-Glycine: A Technical Guide
The Biochemical Role of Dansyl-L-Tyrosyl-L-Valyl-Glycine: A Technical Guide
For Immediate Release
Gaithersburg, MD – December 1, 2025 – Dansyl-L-Tyrosyl-L-Valyl-Glycine (Dansyl-Tyr-Val-Gly) is a synthetic, fluorescently labeled tripeptide that serves as a critical tool for researchers in the fields of biochemistry, neurobiology, and drug development. Its primary application lies in its function as a specific substrate for the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM), an essential enzyme in the biosynthesis of many peptide hormones and neurotransmitters. This guide provides an in-depth overview of the biochemical utility of Dansyl-Tyr-Val-Gly, including detailed experimental protocols and quantitative data for professionals in the life sciences.
Core Application: A Fluorescent Probe for Peptidylglycine α-Amidating Monooxygenase (PAM) Activity
Dansyl-Tyr-Val-Gly is intrinsically fluorescent due to the presence of the dansyl group. It is primarily employed as a substrate for Peptidylglycine α-amidating monooxygenase (PAM; EC 1.14.17.3).[1][2][3] PAM is a bifunctional enzyme that catalyzes the C-terminal amidation of glycine-extended peptides, a crucial post-translational modification for the biological activity of numerous peptide hormones and neuropeptides. The enzymatic reaction involves two sequential steps catalyzed by two distinct domains of PAM: Peptidylglycine α-hydroxylating monooxygenase (PHM) and Peptidyl-α-hydroxyglycine α-amidating lyase (PAL).
The use of Dansyl-Tyr-Val-Gly allows for the sensitive and continuous monitoring of PAM activity. The enzymatic conversion of Dansyl-Tyr-Val-Gly to its amidated product, Dansyl-Tyr-Val-NH₂, can be readily quantified, most commonly by high-performance liquid chromatography (HPLC) coupled with fluorescence detection.[1] This methodology enables the determination of enzyme kinetics, the screening of potential inhibitors, and the characterization of PAM activity in various biological samples.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of Dansyl-Tyr-Val-Gly in biochemical assays.
| Parameter | Value | Source |
| Enzyme | Peptidylglycine α-amidating monooxygenase (PAM) | N/A |
| Substrate | Dansyl-L-Tyrosyl-L-Valyl-Glycine | N/A |
| Product | Dansyl-L-Tyrosyl-L-Valinamide | N/A |
Table 1: Enzyme-Substrate System
| Parameter | Value | Conditions | Source |
| K | 3.5 µM | Enzyme extract from bovine pituitary | (Chikuma et al., 1991)[4] |
| V | 100 pmol/µg/h | Enzyme extract from bovine pituitary | (Chikuma et al., 1991) |
Table 2: Kinetic Parameters of a Structurally Similar Dabsylated Substrate with PAM (Note: Data for Dansyl-Tyr-Val-Gly was not available in the searched literature; this data for a similar substrate is provided for reference.)
| Parameter | Wavelength | Source |
| Excitation (λ | 335 nm | (Jones et al., 1988) |
| Emission (λ | 522 nm | (Jones et al., 1988) |
Table 3: Fluorescence Spectroscopy Parameters for Dansyl-Tyr-Val-Gly and its Amidated Product
Experimental Protocols
Protocol 1: HPLC-Based Assay for PAM Activity
This protocol is adapted from the method described by Jones et al. (1988).
1. Reagents and Materials:
- Dansyl-Tyr-Val-Gly (Substrate)
- Peptidylglycine α-amidating monooxygenase (PAM) enzyme preparation
- Assay Buffer: 50 mM MES, pH 6.0
- Cofactors: 2 mM Ascorbic Acid, 1 µM CuSO₄
- HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm)
- Fluorescence detector
- Mobile Phase: Isocratic elution with an appropriate mixture of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) to achieve separation of substrate and product. The exact composition should be optimized for the specific column and system.
- Quenching Solution: e.g., 1 M HCl
2. Enzyme Reaction: a. Prepare a reaction mixture containing Assay Buffer, cofactors, and the PAM enzyme preparation. b. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding Dansyl-Tyr-Val-Gly to a final concentration in the low micromolar range (e.g., 5-10 µM). d. Incubate for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range. e. Terminate the reaction by adding an equal volume of Quenching Solution.
3. HPLC Analysis: a. Inject a defined volume of the quenched reaction mixture onto the C18 column. b. Elute the substrate and product isocratically with the optimized mobile phase. c. Monitor the elution profile using a fluorescence detector set to an excitation wavelength of 335 nm and an emission wavelength of 522 nm. d. Quantify the peak areas corresponding to the substrate (Dansyl-Tyr-Val-Gly) and the product (Dansyl-Tyr-Val-NH₂). The amount of product formed is directly proportional to the PAM activity.
4. Data Analysis:
a. Calculate the rate of product formation (e.g., in pmol/min/µg of enzyme).
b. For kinetic studies, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
References
- 1. A fluorometric assay for peptidyl alpha-amidation activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaconcepts.com [biopharmaconcepts.com]
- 3. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
